molecular formula C4H8ClN3O B12327426 5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride

5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride

Cat. No.: B12327426
M. Wt: 149.58 g/mol
InChI Key: IFJGECRBLWZHHS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound often involves catalytic processes under commercially relevant and environmentally acceptable conditions. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: It can be reduced to form different amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, p-tosyl benzyl alcohol, and various catalysts such as nickel and platinum. The reaction conditions are typically mild, with temperatures ranging from room temperature to 60°C .

Major Products Formed

The major products formed from these reactions include disubstituted imidazoles and other nitrogen-containing compounds. These products are valuable in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and the specific functional groups it contains. This uniqueness allows it to participate in a broader range of chemical reactions and makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

5-(aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride

InChI

InChI=1S/C4H7N3O.ClH/c5-1-3-2-6-4(8)7-3;/h2-3H,1,5H2,(H,7,8);1H

InChI Key

IFJGECRBLWZHHS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC1CN.Cl

Origin of Product

United States

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